molecular formula C15H24N2O4S B258516 N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide

Número de catálogo B258516
Peso molecular: 328.4 g/mol
Clave InChI: LCTCAYNWTHCASV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific investigations.

Mecanismo De Acción

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 inhibits the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 disrupts signaling pathways that are involved in tumor growth and angiogenesis. This leads to decreased tumor cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases, as mentioned above, which leads to decreased tumor cell proliferation and increased apoptosis. It also inhibits angiogenesis, which is the process by which tumors develop new blood vessels to supply nutrients and oxygen. Additionally, N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers. However, there are also limitations to using N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. Additionally, its efficacy may vary depending on the specific cancer type being studied.

Direcciones Futuras

There are several future directions for research involving N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006. One area of interest is in combination therapy, where N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 is used in conjunction with other cancer treatments to increase efficacy. Another area of interest is in identifying biomarkers that can predict response to N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006, which would enable more targeted treatment. Additionally, there is ongoing research into developing more potent and selective inhibitors of the protein kinases targeted by N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006.

Métodos De Síntesis

The synthesis of N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 involves several steps, including the reaction of 2-ethoxyaniline with methylsulfonyl chloride to form 2-ethoxy(methylsulfonyl)aniline. This compound is then reacted with tert-butyl chloroacetate to yield N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide. The overall yield of the synthesis is approximately 30%.

Aplicaciones Científicas De Investigación

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 has been studied extensively for its potential use in the treatment of cancer. It has been shown to inhibit the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in tumor growth and angiogenesis. In preclinical studies, N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide 43-9006 has demonstrated antitumor activity against a variety of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

Propiedades

Nombre del producto

N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide

Fórmula molecular

C15H24N2O4S

Peso molecular

328.4 g/mol

Nombre IUPAC

N-tert-butyl-2-(2-ethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C15H24N2O4S/c1-6-21-13-10-8-7-9-12(13)17(22(5,19)20)11-14(18)16-15(2,3)4/h7-10H,6,11H2,1-5H3,(H,16,18)

Clave InChI

LCTCAYNWTHCASV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NC(C)(C)C)S(=O)(=O)C

SMILES canónico

CCOC1=CC=CC=C1N(CC(=O)NC(C)(C)C)S(=O)(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.